molecular formula C19H14BrN3OS B2527312 4-bromo-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide CAS No. 893982-91-7

4-bromo-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide

Cat. No.: B2527312
CAS No.: 893982-91-7
M. Wt: 412.31
InChI Key: RCNULOMBUFVHIV-UHFFFAOYSA-N
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Description

4-Bromo-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is a heterocyclic compound featuring a benzamide core substituted with a bromine atom at the para position. The benzamide is linked via an amide bond to a phenyl ring, which is further attached to a 3-methylimidazo[2,1-b]thiazole scaffold. This structure combines aromatic and heterocyclic moieties, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

4-bromo-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN3OS/c1-12-11-25-19-22-17(10-23(12)19)14-3-2-4-16(9-14)21-18(24)13-5-7-15(20)8-6-13/h2-11H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNULOMBUFVHIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the imidazo[2,1-b]thiazole ring: This can be achieved by reacting 2-aminothiazole with an appropriate aldehyde under acidic conditions.

    Coupling with benzamide: The final step involves coupling the brominated imidazo[2,1-b]thiazole with benzamide using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of microwave-assisted synthesis can also enhance reaction rates and reduce energy consumption .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a corresponding oxide .

Scientific Research Applications

Anticancer Activity

One of the prominent applications of 4-bromo-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is its efficacy against various cancer cell lines. Research has shown that compounds with thiazole and imidazole moieties exhibit notable anticancer properties.

  • Mechanism of Action : The compound may exert its anticancer effects by inducing apoptosis in cancer cells and inhibiting cell proliferation. The presence of the thiazole ring is crucial as it contributes to the overall biological activity by enhancing interaction with cellular targets.
  • Case Studies : In a study involving thiazole-integrated compounds, derivatives similar to 4-bromo-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide showed significant growth inhibition in human cancer cell lines such as HT29 (colon cancer) and MCF-7 (breast cancer), with IC50 values indicating potent activity .

Antibacterial Properties

The compound also demonstrates antibacterial activity, making it a candidate for developing new antibiotics.

  • Research Findings : A variety of thiazole derivatives have been synthesized and tested against bacterial strains. The presence of electron-withdrawing groups, such as bromine in the para position, enhances the antimicrobial efficacy. Compounds with similar structures have shown good to moderate activity against Gram-positive and Gram-negative bacteria .
  • Case Studies : In one investigation, thiazole-pyridine hybrids were screened against multiple bacteria, revealing that certain derivatives exhibited stronger antibacterial effects than standard antibiotics. This suggests that 4-bromo-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide may have similar potential .

Pharmacological Applications

Beyond its anticancer and antibacterial properties, this compound can serve as a lead structure for developing new drugs targeting various diseases.

  • Drug Design : The unique structural features of 4-bromo-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide make it an attractive candidate for further modifications to enhance potency and selectivity against specific targets .
  • Therapeutic Potential : Its ability to interact with biological macromolecules suggests that it could be developed into a therapeutic agent for treating immune-related conditions or other diseases where thiazole or imidazole derivatives have shown efficacy .

Mechanism of Action

The mechanism of action of 4-bromo-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide involves its interaction with specific molecular targets. The compound can inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO1), which plays a role in immune response regulation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s key structural features are compared to analogs in Table 1.

Table 1: Structural and Functional Comparison of Imidazo[2,1-b]thiazole Derivatives

Compound Name Benzamide Substituent Imidazothiazole Substituent Molecular Weight Biological Activity References
4-Bromo-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide 4-Bromo 3-Methyl ~430 (estimated) Not explicitly reported
3,4,5-Trimethoxy-N-[2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl]benzamide (SRT1460) 3,4,5-Trimethoxy 3-(Piperazinylmethyl) 507.60 Potential kinase or sirtuin modulation
N-(3-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide 2-Methoxy None ~362 (estimated) Anti-diabetic, anti-inflammatory, antitumor
2-Bromo-N-{[6-(4-fluorophenyl)imidazo[2,1-b]thiazol-5-yl]methyl}benzamide 2-Bromo 4-Fluorophenyl 432.30 Not explicitly reported
Key Observations:

Benzamide Substituents: The 4-bromo group in the main compound enhances steric bulk and electron-withdrawing effects compared to 2-methoxy () or 3,4,5-trimethoxy () substituents. Bromine may improve membrane permeability and target binding via halogen bonding .

Imidazothiazole Modifications :

  • The 3-methyl group in the main compound likely improves metabolic stability by shielding reactive sites, whereas 3-piperazinylmethyl () introduces a basic nitrogen, enabling salt formation and solubility adjustments.
  • 4-Fluorophenyl substitution () adds aromaticity and fluorophilic interactions, which could enhance affinity for hydrophobic pockets in target proteins.

Biological Activity

4-Bromo-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. Its structure combines a bromine atom, a thiazole moiety, and an imidazole ring, which may contribute to its interactions with biological targets. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is 4-bromo-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide, and its molecular formula is C19H15BrN3OSC_{19}H_{15}BrN_3OS. The presence of various functional groups suggests potential interactions with enzymes and receptors.

The biological activity of 4-bromo-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways. For instance, studies have indicated that similar thiazole derivatives can inhibit cytochrome P450 enzymes, impacting drug metabolism and efficacy .
  • Receptor Binding : The structural features of the compound suggest it could bind to various receptors, potentially modulating signaling pathways associated with cell proliferation and survival.

Anticancer Potential

Recent studies have highlighted the anticancer properties of related compounds. For example, derivatives of benzamide have shown efficacy against non-small cell lung cancer (NSCLC) by inhibiting fibroblast growth factor receptor 1 (FGFR1), leading to reduced cell viability in cancer cell lines . The specific activity of 4-bromo-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide in this context remains to be fully elucidated but suggests a promising avenue for further investigation.

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for its therapeutic application. Initial studies indicate that similar compounds interact with human serum albumin (HSA), affecting their distribution and bioavailability in the bloodstream. The binding affinity to HSA was found to be moderate to strong, which may influence the compound's therapeutic efficacy .

Study on Interaction Mechanism

A study focused on a related thiazole compound demonstrated that it interacts with HSA through static fluorescence quenching mechanisms. This interaction was characterized by hydrophobic interactions and hydrogen bonding, suggesting that such binding could modulate the pharmacokinetic profile of the compound in vivo .

Comparative Analysis of Biological Activity

CompoundActivityTargetReference
4-Bromo-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamideAnticancerFGFR1
4-Bromo-N-(thiazol-2-yl)benzenesulfonamideEnzyme inhibitionCytochrome P450
Related Thiazole DerivativesAntiproliferativeMultiple cancer cell lines

Q & A

Q. What are the key synthetic strategies for 4-bromo-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide?

The synthesis involves multi-step reactions, including:

  • Suzuki-Miyaura coupling to attach the bromobenzamide moiety to the imidazo[2,1-b]thiazole core (optimized with Pd catalysts and DMF as solvent) .
  • Cyclization reactions using α-haloketones and thioamides to form the imidazo[2,1-b]thiazole scaffold .
  • Final purification via column chromatography (hexane/ethyl acetate gradients) and monitoring by TLC .

Q. Which spectroscopic and chromatographic methods are used for structural confirmation?

  • NMR (1H/13C) identifies proton environments and carbon frameworks, particularly for the benzamide and imidazo[2,1-b]thiazole groups .
  • Mass spectrometry (MS) confirms molecular weight and fragmentation patterns .
  • HPLC ensures purity (>95%) and quantifies intermediates .

Q. What biological activities have been reported for this compound?

  • Anticancer activity : Dose-dependent apoptosis induction in cancer cell lines (e.g., caspase-3/7 activation) .
  • Antimicrobial effects : Inhibition of bacterial/fungal growth via sulfonamide-like mechanisms .
  • Enzyme inhibition : Moderate activity against carbonic anhydrase isoforms .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound?

  • Benzamide modifications : Electron-withdrawing groups (e.g., bromine at the 4-position) enhance hydrophobic interactions with kinase ATP pockets .
  • Imidazo[2,1-b]thiazole substitutions : Methyl groups at the 3-position improve metabolic stability and bioavailability .
  • Amide linker flexibility : Rigid cyclopropane or morpholine substitutions (in analogs) alter target selectivity .

Q. What challenges arise in crystallographic analysis of this compound?

  • Crystal quality : Requires slow evaporation from DMSO/ethanol mixtures to obtain diffraction-suitable crystals .
  • Refinement : SHELXL software is preferred for small-molecule refinement due to robust handling of disordered atoms .
  • Data collection : High-resolution synchrotron sources (e.g., 0.8 Å) resolve electron density for bromine and sulfur atoms .

Q. How should researchers address contradictions in biological data across studies?

  • Assay variability : Standardize protocols (e.g., cell line selection, incubation time) to minimize discrepancies .
  • Control experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate target engagement via siRNA knockdown .
  • Data normalization : Use relative IC50 values adjusted for solvent effects (e.g., DMSO tolerance limits) .

Q. What mechanistic pathways underlie its anticancer effects?

  • SIRT1 activation : Modulates apoptosis via deacetylation of p53 and FOXO3a (EC50 = 0.16 μM) .
  • ER stress induction : Triggers unfolded protein response (UPR) pathways, leading to caspase-12 activation .
  • Kinase inhibition : Competitive binding to ATP pockets of Aurora kinases (predicted via molecular docking) .

Q. How can molecular docking improve target identification?

  • Ligand preparation : Optimize protonation states and tautomers using tools like AutoDock Tools .
  • Binding site analysis : Prioritize conserved residues in kinase domains (e.g., hinge region interactions) .
  • Validation : Cross-check docking scores (ΔG < -8 kcal/mol) with experimental IC50 data .

Methodological Guidance

Q. How to isolate and purify intermediates during synthesis?

  • Liquid-liquid extraction : Use ethyl acetate/water mixtures to remove polar byproducts .
  • Flash chromatography : Employ silica gel columns with gradient elution (hexane → ethyl acetate) .
  • Recrystallization : Refine solids using methanol/water (4:1 v/v) for high-purity crystals .

Q. What in vitro assays are suitable for assessing enzyme inhibition?

  • Carbonic anhydrase inhibition : Measure esterase activity via 4-nitrophenyl acetate hydrolysis (λ = 400 nm) .
  • SIRT1 activation : Monitor deacetylation of fluorescent substrates (e.g., Fluor de Lys) .
  • Urease inhibition : Quantify ammonia production using Nessler’s reagent .

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